molecular formula C18H20N4O4 B11008555 N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11008555
M. Wt: 356.4 g/mol
InChI Key: VBHITEJVSUSEDX-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an imidazole ring, a methoxypropyl group, and a dioxoisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the dioxoisoindole structure may interact with proteins and other biomolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-imidazol-4-yl)ethyl]acrylamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of an imidazole ring, a methoxypropyl group, and a dioxoisoindole structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C18H20N4O4/c1-26-8-2-7-22-17(24)14-4-3-12(9-15(14)18(22)25)16(23)20-6-5-13-10-19-11-21-13/h3-4,9-11H,2,5-8H2,1H3,(H,19,21)(H,20,23)

InChI Key

VBHITEJVSUSEDX-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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